molecular formula C42H28O2 B13997124 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol CAS No. 53134-85-3

1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

Cat. No.: B13997124
CAS No.: 53134-85-3
M. Wt: 564.7 g/mol
InChI Key: IHLUGNDTMJHCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and strong fluorescence, which makes it particularly useful in the fields of organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the anthracene core . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the anthracene core.

Scientific Research Applications

1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and other molecules. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, a process known as fluorescence. This property is exploited in various applications, such as OLEDs and biological imaging.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to its additional hydroxyl groups, which can enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

53134-85-3

Molecular Formula

C42H28O2

Molecular Weight

564.7 g/mol

IUPAC Name

1,4-diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol

InChI

InChI=1S/C42H28O2/c43-41(29-27-31-15-5-1-6-16-31)37-23-13-14-24-38(37)42(44,30-28-32-17-7-2-8-18-32)40-36(34-21-11-4-12-22-34)26-25-35(39(40)41)33-19-9-3-10-20-33/h1-26,43-44H

InChI Key

IHLUGNDTMJHCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=C(C=CC(=C42)C5=CC=CC=C5)C6=CC=CC=C6)(C#CC7=CC=CC=C7)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.